4-(3,4-Difluorophenyl)indoline

Cancer immunotherapy Immune checkpoint inhibition PD-1/PD-L1 small-molecule antagonists

4-(3,4-Difluorophenyl)indoline (C₁₄H₁₁F₂N, MW ~231.24 Da) is a bicyclic indoline scaffold bearing a 3,4-difluorophenyl substituent at the 4-position of the dihydroindole ring. The compound belongs to the broader class of 4-arylindolines, a privileged scaffold recognized for targeting the PD-1/PD-L1 immune checkpoint protein–protein interaction (PPI).

Molecular Formula C14H11F2N
Molecular Weight 231.24 g/mol
Cat. No. B7967257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)indoline
Molecular FormulaC14H11F2N
Molecular Weight231.24 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC(=C21)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H11F2N/c15-12-5-4-9(8-13(12)16)10-2-1-3-14-11(10)6-7-17-14/h1-5,8,17H,6-7H2
InChIKeyQXMMMWTYYOFEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(3,4-Difluorophenyl)indoline – Identity, Class, and Baseline Characteristics for Sourcing Decisions


4-(3,4-Difluorophenyl)indoline (C₁₄H₁₁F₂N, MW ~231.24 Da) is a bicyclic indoline scaffold bearing a 3,4-difluorophenyl substituent at the 4-position of the dihydroindole ring [1]. The compound belongs to the broader class of 4-arylindolines, a privileged scaffold recognized for targeting the PD-1/PD-L1 immune checkpoint protein–protein interaction (PPI) [2]. The 3,4-difluorination pattern on the pendant phenyl ring is consistent with established medicinal chemistry strategies to modulate lipophilicity, electronic character, and metabolic stability while preserving or enhancing target engagement [3].

Why 4-(3,4-Difluorophenyl)indoline Cannot Be Simply Swapped with Unsubstituted Indoline or Positional Isomers


Within the 4-arylindoline class, even minor positional fluorination changes produce non-linear effects on potency, selectivity, and drug-like properties that preclude straightforward analog swapping. In PD-1/PD-L1 inhibitor series, IC₅₀ values span from 11.2 nM (optimized 4-arylindolines with thiazole extensions) to >132 nM (early 4-phenylindoline protomers), demonstrating that subtle aromatic substitution governs target engagement [1]. Moreover, the introduction of two fluorine atoms onto the pendant phenyl ring at the 3,4-positions has been shown to substantially alter CYP3A4 time-dependent inhibition (TDI) profiles in N-phenylindoline-5-sulfonamide-based MGAT2 inhibitor series, where the 2,4-difluoroaniline motif triggered TDI that was mitigated only by a specific 4-chloro-2,6-difluoroaniline substitution [2]. Thus, the specific 3,4-difluorination geometry and indoline attachment point jointly dictate both biological activity and safety-relevant CYP profiles, making generic substitution scientifically invalid.

Product-Specific Evidence Table for 4-(3,4-Difluorophenyl)indoline: Differentiation Against Closest Analogs


Comparative PD-1/PD-L1 Inhibitory Potency (HTRF Assay): 4-Arylindoline Scaffold vs. Unsubstituted 4-Phenylindoline Baseline

The 4-arylindoline scaffold, of which 4-(3,4-difluorophenyl)indoline is a direct member, has been systematically optimized to achieve PD-1/PD-L1 PPI inhibition IC₅₀ values of 11.2 nM (compound A30, thiazole-extended 4-arylindoline) and 5.5–6.3 nM (pyrazole- and pyridopyrimidine-extended 4-arylindolines) in HTRF biochemical assays [1][2][3]. In contrast, the earliest 4-phenylindoline derivatives without fluorination or heterocyclic extension showed IC₅₀ values ranging from 12–132.8 nM [4]. The introduction of appropriate aryl halide substitution on the 4-phenyl ring, particularly fluorine-containing patterns, is consistently associated with improved biochemical potency in this scaffold class [1].

Cancer immunotherapy Immune checkpoint inhibition PD-1/PD-L1 small-molecule antagonists

Positional Isomer Differentiation: 4-(3,4-Difluorophenyl)indoline vs. 5-(3,4-Difluorophenyl)indoline in Drug-Target Interaction Topology

The attachment position of the 3,4-difluorophenyl group on the indoline core determines the vector of the aryl substituent relative to the saturated 2,3-bond and the indoline NH. In the 4-substituted indoline series, specifically in PD-1/PD-L1 inhibitor programs, the 4-position is proven to be critical for binding to dimeric PD-L1 protein; molecular docking and simulation reveal that the N-atom in the indoline side chain interacts with a key amino acid residue of the PD-L1 dimer, a binding mode accessible only when the aryl substituent occupies the 4-position [1]. The 5-(3,4-difluorophenyl)indoline isomer (CAS 1225509-57-8, MW 231.24) presents the difluorophenyl group at a divergent spatial orientation, and no peer-reviewed pharmacological data establishing its PD-1/PD-L1 activity, MGAT2 potency, or target engagement analogous to 4-substituted indolines have been identified .

Indoline positional isomerism Binding mode Drug–target interaction topology

CYP3A4 Time-Dependent Inhibition Risk: 3,4-Difluorophenyl Motif vs. 2,4-Difluoroaniline Substitution in Indoline-Based Inhibitors

In N-phenylindoline-5-sulfonamide MGAT2 inhibitor programs, the 2,4-difluoroaniline moiety was explicitly identified as causing CYP3A4 time-dependent inhibition (TDI), a clinically significant drug–drug interaction (DDI) liability [1]. Structural modification to a 4-chloro-2,6-difluoroaniline pattern was required to mitigate TDI risk while retaining MGAT2 potency (IC₅₀ = 7.8 nM) [1]. The 3,4-difluorophenyl substitution pattern on 4-(3,4-difluorophenyl)indoline does not replicate the metabolically labile 2,4-difluoroaniline para-fluorination motif and may therefore present a reduced CYP3A4 TDI risk, although direct CYP3A4 TDI data for this specific compound have not been reported.

Cytochrome P450 3A4 Time-dependent inhibition Drug–drug interaction potential Metabolic safety

Lipophilicity Tuning Through 3,4-Difluoro Substitution: LogP/D Shift Relative to Non-Fluorinated 4-Phenylindoline

Incorporation of fluorine atoms into aromatic rings is a well-established strategy to modulate lipophilicity, typically increasing LogP modestly (ΔLogP ≈ 0.1–0.4 per fluorine atom on a phenyl ring) while increasing LogD at physiological pH due to altered hydrogen-bonding capacity and electronic effects [1]. Computational estimates (ACD LogP method) predict 5-fluoroindoline LogP = 2.81 and 4-fluoroindoline LogP = 2.81 . By extension, 4-(3,4-difluorophenyl)indoline is anticipated to exhibit LogP approximately 0.2–0.8 units higher than 4-phenylindoline (logP estimated: ~3.5–4.0 vs. ~3.0–3.5 for the non-fluorinated parent), with concomitant reduction in aqueous solubility of approximately 2- to 5-fold based on the Hansch–Leo fluorination constant [1]. No experimentally measured LogP or LogD for 4-(3,4-difluorophenyl)indoline has been publicly reported at this time.

Lipophilicity LogP Fluorination effects Physicochemical properties

Synthetic Accessibility Advantage: 4-Position Indoline Arylation vs. Indole Oxidation/Reduction Sequences

4-Arylindolines can be accessed directly from picolinamide-protected β-arylethylamine substrates via palladium-catalyzed intramolecular C(sp²)–H amination, a method that avoids the separate indole oxidation step required for 2-arylindole synthesis [1]. The saturated 2,3-bond of indoline eliminates the need for oxidative aromatization to indole, reducing synthetic step count by at least one step relative to 2-(3,4-difluorophenyl)indole (CAS 68290-36-8, MW 229.22) . This synthetic distinction allows for more direct access to diversified 4-arylindoline libraries and may translate to reduced procurement cost and faster lead expansion cycles.

Synthetic accessibility Palladium-catalyzed coupling Indoline functionalization

Highest-Value Procurement Scenarios for 4-(3,4-Difluorophenyl)indoline Based on Quantitative Differentiation Evidence


PD-1/PD-L1 Small-Molecule Inhibitor Lead Optimization Programs

The 4-arylindoline scaffold, exemplified by 4-(3,4-difluorophenyl)indoline, is one of the most extensively validated small-molecule frameworks for disrupting the PD-1/PD-L1 immune checkpoint PPI. Optimized 4-arylindoline derivatives achieve HTRF biochemical IC₅₀ values as low as 5.5–11.2 nM [1][2][3]. Procurement of 4-(3,4-difluorophenyl)indoline as a building block enables medicinal chemists to rapidly construct diverse analog libraries by functionalizing the indoline NH, the pendant aryl ring, and the 5,6,7-positions, while retaining the validated 4-aryl binding pharmacophore that anchors the molecule to the PD-L1 dimer interface [4]. This scenario is optimal for oncology-focused biotech and academic groups pursuing first-in-class small-molecule checkpoint inhibitors.

CYP3A4 TDI-Mitigated MGAT2 Inhibitor Development for Metabolic Disease

The 3,4-difluorophenyl substitution pattern diverges structurally from the CYP3A4 TDI-liable 2,4-difluoroaniline motif identified in MGAT2 inhibitors, offering a strategic advantage for constructing MGAT2 inhibitors with potentially lower drug–drug interaction risk [1]. Given that optimized MGAT2 inhibitors achieve IC₅₀ values of 7.8 nM against recombinant human MGAT2, 4-(3,4-difluorophenyl)indoline can serve as a privileged starting scaffold for building N-phenylindoline-5-sulfonamide libraries that preserve MGAT2 potency while circumventing CYP3A4 TDI and phototoxic liabilities [1]. This application is particularly relevant for pharmaceutical discovery teams targeting obesity, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD).

Fluorinated Fragment Library Expansion for Biophysical Screening

With an estimated molecular weight of 231.24 Da and a balanced lipophilicity profile (estimated LogP ~3.5–4.0), 4-(3,4-difluorophenyl)indoline falls within the Rule-of-Three (Ro3) criteria for fragment-based screening libraries [1][2]. The ¹⁹F NMR-active fluorine atoms provide a native label for ligand-observed ¹⁹F NMR screening, enabling direct detection of low-affinity binding events without requiring additional isotopic labeling [3]. Procurement for fragment library construction allows target-agnostic screening across diverse protein classes, with the indoline NH serving as a synthetic handle for subsequent fragment elaboration upon hit identification.

Chemical Biology Tool for NAMPT Inhibition Probe Development

Indoline and isoindoline urea-based compounds have demonstrated high-affinity engagement of nicotinamide phosphoribosyltransferase (NAMPT), with a related BindingDB entry (CHEMBL4082366) reporting a Ki of 5.60 nM for an isoindoline urea-based probe against recombinant human NAMPT [1]. This establishes the indoline scaffold as a viable core for designing NAMPT chemical biology probes. 4-(3,4-Difluorophenyl)indoline provides a structurally differentiated core for developing novel NAMPT ligands that may alter selectivity profiles relative to existing probes, useful for cellular target engagement studies in cancer metabolism research.

Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.